3-Methyl-4-nitrobenzenethiol
Overview
Description
3-Methyl-4-nitrobenzenethiol is an organic compound with the molecular formula C7H7NO2S It is characterized by a benzene ring substituted with a methyl group, a nitro group, and a thiol group
Mechanism of Action
Target of Action
It is known to interact with silver clusters, undergoing a catalytic coupling reaction .
Mode of Action
The transformation from 4-nitrobenzenethiol (4-nbt) to 4,4′-dimercaptoazobenzene (4,4′-dmab) on a silver cluster has been studied . The key point of this transformation is the elimination of two O atoms on the amino group . This reaction is facilitated under irradiation .
Biochemical Pathways
strain SJ98 . The pnpABA1CDEF cluster involved in para-nitrophenol (PNP) and 2-chloro-4-nitrophenol (2C4NP) catabolism was also likely responsible for 3-Methyl-4-nitrophenol degradation in this strain .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a melting point of 72-77 °c . It is partly soluble in water and chloroform , which may influence its absorption and distribution in biological systems.
Result of Action
The transformation of 4-nitrobenzenethiol to 4,4′-dimercaptoazobenzene on a silver cluster has been studied . This transformation involves the elimination of two O atoms on the amino group .
Action Environment
The action of 3-Methyl-4-nitrobenzenethiol can be influenced by various environmental factors. For instance, the transformation of 4-nitrobenzenethiol to 4,4′-dimercaptoazobenzene on a silver cluster is facilitated under irradiation . Therefore, light exposure could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
3-Methyl-4-nitrobenzenethiol participates in various biochemical reactions. It is known to interact with a range of enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding or van der Waals forces .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the maturation of oocytes by inducing spindle instability and mitochondrial dysfunction .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can participate in copper-catalyzed C-S coupling reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For example, it has been observed that this compound can undergo plasmon-driven chemical transformations .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For instance, it has been shown to have reproductive toxicity in both adult male and immature female Japanese quail .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, it has been suggested that it could be incorporated into non-mevalonate pathways for the biosynthesis of isoprenoid precursors .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-4-nitrobenzenethiol can be synthesized through several methods. One common approach involves the nitration of 3-methylbenzenethiol using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. These processes are designed to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques helps in achieving high purity and efficiency in the production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-nitrobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as iron powder and hydrochloric acid are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: 3-Methyl-4-aminobenzenethiol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3-Methyl-4-nitrobenzenethiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe in various biochemical assays due to its thiol group, which can form covalent bonds with proteins and other biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Nitrothiophenol: Similar in structure but lacks the methyl group.
3-Methyl-4-aminobenzenethiol: Similar but with an amino group instead of a nitro group.
3-Methylbenzenethiol: Lacks the nitro group.
Uniqueness
3-Methyl-4-nitrobenzenethiol is unique due to the presence of both a nitro group and a thiol group on the benzene ring.
Properties
IUPAC Name |
3-methyl-4-nitrobenzenethiol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c1-5-4-6(11)2-3-7(5)8(9)10/h2-4,11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBUHYXIKJZOKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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